molecular formula C17H13BrClNO2 B5022871 8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline

8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline

Cat. No.: B5022871
M. Wt: 378.6 g/mol
InChI Key: YHXDKAJQAJKBDP-UHFFFAOYSA-N
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Description

8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline is an organic compound with the molecular formula C17H13BrClNO2 It is a quinoline derivative that features a bromo-chlorophenoxy ethoxy group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 4-bromo-2-chlorophenol.

    Etherification: The 4-bromo-2-chlorophenol undergoes etherification with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol.

    Condensation: The resulting 2-(4-bromo-2-chlorophenoxy)ethanol is then condensed with quinoline in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The phenoxy and ethoxy groups can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include derivatives with different substituents on the phenoxy group.

    Oxidation: Oxidized products may include quinoline N-oxides.

    Reduction: Reduced products may include partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxyquinoline
  • 8-[2-(4-bromo-2-chlorophenoxy)ethoxy]methoxyquinoline
  • 8-[2-(4-bromo-2-chlorophenoxy)ethoxy]propoxyquinoline

Uniqueness

8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline is unique due to the specific arrangement of the bromo and chloro substituents on the phenoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2/c18-13-6-7-15(14(19)11-13)21-9-10-22-16-5-1-3-12-4-2-8-20-17(12)16/h1-8,11H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXDKAJQAJKBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=C(C=C(C=C3)Br)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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